Naringenin triacetate Naringenin triacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13568300
InChI: InChI=1S/C21H18O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-9,18H,10H2,1-3H3/t18-/m0/s1
SMILES: CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C
Molecular Formula: C21H18O8
Molecular Weight: 398.4 g/mol

Naringenin triacetate

CAS No.:

Cat. No.: VC13568300

Molecular Formula: C21H18O8

Molecular Weight: 398.4 g/mol

* For research use only. Not for human or veterinary use.

Naringenin triacetate -

Specification

Molecular Formula C21H18O8
Molecular Weight 398.4 g/mol
IUPAC Name [4-[(2S)-5,7-diacetyloxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl] acetate
Standard InChI InChI=1S/C21H18O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-9,18H,10H2,1-3H3/t18-/m0/s1
Standard InChI Key HQZXCNZZVRAEPO-SFHVURJKSA-N
Isomeric SMILES CC(=O)OC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C
SMILES CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C

Introduction

Chemical and Structural Characteristics

Naringenin triacetate (C₂₁H₁₈O₈) possesses a molecular weight of 398.4 g/mol and belongs to the flavanone class of flavonoids . The acetylation occurs at the 4', 5, and 7 positions of the naringenin backbone, replacing hydroxyl groups with acetate moieties (Fig. 1). This modification significantly alters the compound's solubility profile, increasing its affinity for nonpolar solvents and biological membranes.

Molecular Identity and Synonyms

The compound is cataloged under multiple identifiers, including CAS numbers 3682-04-0 and 73111-01-0, PubChem CID 14354984, and Wikidata entries Q72493892 and Q82441960 . Its synonyms encompass both systematic and common names, such as triacetylnaringenin and 2-[4-(acetyloxy)phenyl]-4-oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl diacetate .

Table 1: Key Chemical Properties of Naringenin Triacetate

PropertyValue
Molecular FormulaC₂₁H₁₈O₈
Molecular Weight398.4 g/mol
CAS Numbers3682-04-0, 73111-01-0
PubChem CID14354984
Synonyms4',5,7-Triacetoxyflavanone, Triacetylnaringenin

Structural and Conformational Features

The 2D structure comprises a flavanone core (2-phenylchroman-4-one) with acetate groups at positions 4', 5, and 7. X-ray crystallography and computational modeling reveal that acetylation induces steric hindrance, potentially influencing interactions with biological targets . The 3D conformation shows a planar aromatic system with the acetyl groups oriented perpendicular to the flavanone plane, optimizing hydrophobic interactions .

Synthetic Routes and Optimization

Naringenin triacetate is synthesized through strategic acetylation of naringenin or via convergent routes involving chalcone intermediates. Two principal methodologies have been developed to balance yield, scalability, and practicality.

Convergent Synthesis from Chalcone Precursors

Alternative routes employ chalcone intermediates to construct the flavanone backbone before introducing acetyl groups. A representative pathway involves:

Table 2: Comparison of Synthetic Routes

Applications and Future Directions

Naringenin triacetate's primary application lies in drug formulation, where its improved solubility and stability address naringenin's pharmacokinetic limitations. Potential areas of exploration include:

  • Prodrug Development: Optimizing hydrolysis rates for controlled naringenin release.

  • Nanoparticle Delivery: Encapsulating triacetate in PLGA nanoparticles to target hepatic or neuronal tissues .

  • Combination Therapies: Synergizing with chemotherapeutic agents (e.g., gemcitabine) to reduce dosage and toxicity .

Table 3: Research Priorities for Naringenin Triacetate

Priority AreaObjective
PharmacokineticsCharacterize absorption, metabolism, and excretion
Toxicity ProfilingAssess acute/chronic toxicity in preclinical models
Formulation OptimizationDevelop oral/injectable delivery systems
Clinical TranslationInitiate Phase I trials for safety evaluation

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